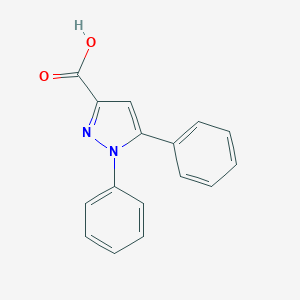

1-acetylindole-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

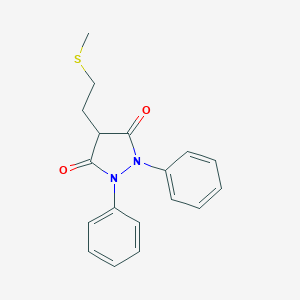

1-acetylindole-2-carboxylic Acid is a chemical compound used for research and development . It is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of indole derivatives, including 1-acetylindole-2-carboxylic Acid, has been a significant focus in recent years . Various methods have been developed for the synthesis of indole derivatives . For instance, the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform can produce indole-2-acyl chloride .Molecular Structure Analysis

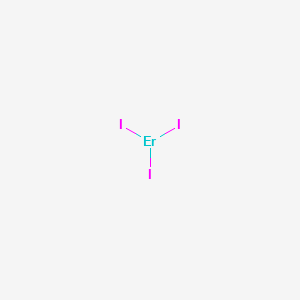

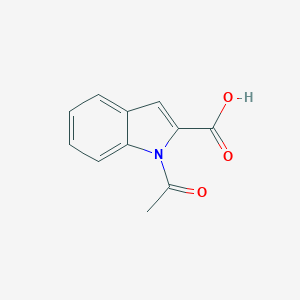

The molecular structure of 1-acetylindole-2-carboxylic Acid plays a crucial role in its function. For instance, the indole core and C2 carboxyl group of indole-2-carboxylic acid derivative 3 were found to chelate the two Mg2+ ions within the active site of integrase .Chemical Reactions Analysis

Indole derivatives, including 1-acetylindole-2-carboxylic Acid, are involved in various chemical reactions . For example, the Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield .Scientific Research Applications

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives have been found to be effective as HIV-1 integrase strand transfer inhibitors . Integrase plays a crucial role in the life cycle of HIV-1, and inhibitors can effectively impair viral replication. However, drug resistance mutations can decrease the efficacy of these inhibitors during antiviral therapy . The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase .

Antiviral Activity

Indole derivatives, including 1-acetylindole-2-carboxylic Acid, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties . They can potentially be used in the treatment of various types of cancer.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . They can potentially be used in the treatment of conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can potentially be used in the treatment of various bacterial and fungal infections.

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic properties . They can potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives are known for their antimalarial properties . They can potentially be used in the treatment of malaria.

Mechanism of Action

Target of Action

The primary target of 1-acetylindole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapy .

Mode of Action

1-Acetylindole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the enzyme . This interaction impairs the function of the integrase, thereby inhibiting viral replication .

Biochemical Pathways

1-Acetylindole-2-carboxylic acid affects the pathway of HIV-1 integrase, specifically the strand transfer step . By inhibiting this step, the compound prevents the insertion of the viral DNA into the host genome, effectively halting the replication of the virus .

Result of Action

The result of the action of 1-acetylindole-2-carboxylic acid is the inhibition of HIV-1 replication . By blocking the function of HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s genome, thereby stopping the production of new virus particles .

Safety and Hazards

Future Directions

The development of new antitubercular agents, including indole-2-carboxamides, is a significant area of research due to the omnipresent threat of tuberculosis (TB) and the scant treatment options . The future directions of 1-acetylindole-2-carboxylic Acid research could involve further exploration of its potential as an antitubercular agent .

properties

IUPAC Name |

1-acetylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHBYSRUWPZBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436889 |

Source

|

| Record name | 1-acetylindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetylindole-2-carboxylic Acid | |

CAS RN |

10441-26-6 |

Source

|

| Record name | 1-acetylindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)